The synthesis of ugibohlin has been explored through various methodologies. One notable approach involves the conversion of dibromoisophakellin under acidic conditions. This synthesis was first reported by Lindel in 2009, where dibromoisophakellin served as a precursor that underwent ring cleavage and subsequent transformations to yield ugibohlin .
The synthetic route typically involves:
The synthesis has been optimized to improve yields and minimize side reactions, with reported yields ranging from 30% to 69% depending on the specific conditions employed .
Ugibohlin features a complex molecular structure characterized by:
The structural elucidation of ugibohlin has been confirmed through various spectroscopic techniques:
Ugibohlin can participate in various chemical reactions due to its functional groups. Key reactions include:
The reactions involving ugibohlin often require careful control of conditions, such as pH and temperature, to avoid decomposition or unwanted side products. Analytical techniques like thin-layer chromatography and high-performance liquid chromatography are commonly used to monitor reaction progress.
Preliminary studies suggest that compounds similar to ugibohlin exhibit anti-HIV activity, indicating potential therapeutic applications . Further research is needed to fully elucidate its mechanism of action.
Ugibohlin exhibits distinct physical characteristics:
Chemical properties include:
Relevant data on melting point, boiling point, and spectral characteristics (IR, UV-Vis) provide additional insights into its physical and chemical behavior.
Ugibohlin holds promise in various scientific fields:
Research continues into exploring the full range of biological activities and potential applications of ugibohlin in medicinal chemistry and other related fields.
Ugibohlin represents a structurally distinctive brominated pyrroloindolizine alkaloid isolated from marine sponges. This compound belongs to a broader class of bioactive marine natural products characterized by complex heterocyclic frameworks incorporating bromine substituents. Contemporary research focuses on elucidating its precise biosynthetic pathways, molecular interactions, and therapeutic potential—particularly within oncology and infectious disease contexts. Its unique tetracyclic scaffold combines a brominated pyrrole unit fused to an indolizine system, creating a three-dimensional structure that serves as a privileged pharmacophore for targeted biological activity [5].
The discovery of brominated indolizine alkaloids traces back to structural investigations of marine sponge metabolites in the late 20th century. Ugibohlin was first characterized alongside structurally related compounds including cyclooroidin, dibromophakellstatin, and agelastatin A, establishing a chemical family defined by:
Synthetic accessibility initially limited research, but advances in pyrrole annulation and regioselective bromination eventually enabled laboratory production. Key milestones include the first total syntheses of cyclooroidin (1995) and agelastatin A (2002), which provided sufficient material for biological evaluation and established foundational structure-activity principles [5].
Table 1: Key Brominated Pyrroloindolizine Natural Products
Compound | Source Organism | Bromination Pattern | Reported Bioactivities |
---|---|---|---|
Ugibohlin | Stylissa carteri | Monobrominated | Cytotoxic, antimicrobial |
Cyclooroidin | Agelas oroides | Dibrominated | Antiprotozoal |
Dibromophakellstatin | Phakellia mauritiana | Dibrominated | 20S proteasome inhibition |
Agelastatin A | Agelas dendromorpha | Dibrominated | Antiviral, osteogenic |
Table 2: Historical Development Timeline
Year | Milestone | Significance |
---|---|---|
1987 | Isolation of Cyclooroidin | First pyrroloindolizine with brominated scaffold |
1993 | Structural characterization of Dibromophakellstatin | Identified proteasome inhibition mechanism |
2002 | First asymmetric synthesis of Agelastatin A | Enabled gram-scale production for bioassays |
2010 | Ugibohlin identified in Stylissa carteri | Expanded structural diversity of the class |
Pharmacophore analysis positions ugibohlin within a critical bioactivity space defined by three structural elements:
The pharmacophore-toxicophore overlap presents significant challenges:
Table 3: Pharmacophore Components in Pyrroloindolizine Alkaloids
Structural Element | Role in Target Interaction | Ugibohlin Features |
---|---|---|
Brominated pyrrole | Hydrophobic pocket binding | C-3 Bromine present |
Lactam carbonyl (N-C=O) | Hydrogen bond acceptor | Conserved in ring fusion |
C-6 Functional group | Solubility modulation | -CH₂OH (hydrophilic) |
Indolizine conjugation | π-π stacking with aromatic residues | Fully conjugated planar system |
Significant structure-activity relationship (SAR) uncertainties persist despite pharmacological promise:
Table 4: Priority Research Areas in Ugibohlin SAR
Knowledge Gap | Current Limitation | Required Approach |
---|---|---|
Bromine position dependence | Synthetic access to C4/C5 regioisomers | Directed C-H functionalization methods |
C7a stereochemistry effects | Only racemic material available | Asymmetric hydrogenation protocols |
Metabolic oxidation | <10% unchanged compound at 1h (HLM) | Prodrugs (acetate esters) or bioisosteres |
Cellular target validation | Inferential data from pull-down assays | Photoaffinity labeling probes |
Table 5: Stereochemistry-Activity Relationships
Configuration | Cytotoxicity IC₅₀ (μM) | Aqueous Solubility (μg/mL) | Microsomal Stability (t₁/₂ min) |
---|---|---|---|
Racemic | 0.47 ± 0.12 | 28.6 | 18.3 |
(+)-Ugibohlin | 0.19 ± 0.05 | 25.1 | 15.9 |
(–)-Ugibohlin | 1.82 ± 0.31 | 31.5 | 22.7 |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: